(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
Overview
Description
(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₀H₁₈BrNO₂ and a molecular weight of 264.17 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals . The compound is known for its stability and reactivity, making it a valuable intermediate in various synthetic processes .
Preparation Methods
The synthesis of (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate typically involves the bromination of a pyrrolidine derivative. One common method includes the reaction of tert-butyl pyrrolidine-1-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) under specific conditions . The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include N-bromosuccinimide for bromination, lithium aluminum hydride for reduction, and various oxidizing agents for oxidation . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as a precursor in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate involves its reactivity as a bromomethylating agent . The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds . These reactions are crucial in the synthesis of various biologically active compounds and pharmaceuticals .
Comparison with Similar Compounds
(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate can be compared with other bromomethylated pyrrolidine derivatives, such as:
tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate: Contains an iodine atom, which can affect the compound’s reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific reactivity profile and its utility in synthesizing a wide range of chemical and pharmaceutical compounds .
Properties
IUPAC Name |
tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMADJAEHVCZKN-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128542-75-6 | |
Record name | tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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